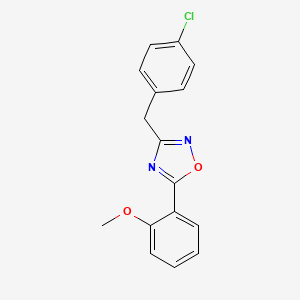
3-(4-Chlorobenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorobenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is a 1,2,4-oxadiazole and a member of monochlorobenzenes.
Biological Activity
3-(4-Chlorobenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.
- Molecular Formula : C₁₆H₁₃ClN₂O₂
- Molecular Weight : 300.740 g/mol
- Melting Point : 58-59 °C
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that various oxadiazole compounds showed IC50 values in the micromolar range against multiple cancer cell lines. Specifically, this compound was evaluated for its cytotoxic effects against several cancer types:
The compound demonstrated potent growth inhibition in these cancer cell lines, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
The antimicrobial properties of oxadiazoles are well-documented. In studies assessing various derivatives, including those with similar structures to this compound, significant antibacterial activity was observed against pathogens such as Escherichia coli and Pseudomonas aeruginosa. The results are summarized in the following table:
| Pathogen | Activity Level | Reference |
|---|---|---|
| Escherichia coli | Significant | |
| Pseudomonas aeruginosa | Significant | |
| Candida albicans | Moderate |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has been investigated for anti-inflammatory effects. Studies employing the carrageenan-induced rat paw edema model demonstrated that oxadiazole derivatives possess notable anti-inflammatory activity. This suggests a potential application in treating inflammatory conditions.
The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumorigenesis. Molecular docking studies have suggested that these compounds interact with specific targets within cancer cells, enhancing their therapeutic efficacy.
Case Studies
-
Case Study on Anticancer Effects : A recent study evaluated a series of oxadiazole derivatives against a panel of cancer cell lines. The results indicated that compounds similar to this compound displayed significant cytotoxicity and induced apoptosis in MCF-7 (breast cancer) and MDA-MB-231 (melanoma) cell lines.
- Findings : The study reported IC50 values significantly lower than standard chemotherapeutics like doxorubicin, highlighting the potential of these compounds as alternatives or adjuncts in cancer therapy.
- Case Study on Antimicrobial Effects : Another investigation focused on the antibacterial properties of various oxadiazoles. The study found that derivatives similar to this compound exhibited effective inhibition against both gram-positive and gram-negative bacteria.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 3-(4-Chlorobenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is C10H9ClN2O2 with a molecular weight of approximately 224.64 g/mol. The compound features a five-membered oxadiazole ring substituted with both chlorobenzyl and methoxyphenyl groups, contributing to its unique chemical behavior.
Anticancer Properties
Recent studies have demonstrated that oxadiazole derivatives exhibit promising anticancer activity. For instance, compounds similar to this compound have been evaluated against various cancer cell lines. In vitro assays indicated significant cytotoxic effects against glioblastoma cells, suggesting that this class of compounds could serve as potential anticancer agents .
Antimicrobial Activity
Research has shown that oxadiazoles possess antimicrobial properties. Compounds structurally related to this compound have been tested for their efficacy against bacterial and fungal strains. Some derivatives exhibited notable antibacterial and antifungal activities, highlighting their potential application in treating infections .
Anti-Diabetic Effects
In vivo studies using model organisms like Drosophila melanogaster have indicated that oxadiazole derivatives can lower glucose levels significantly. This suggests a potential application in managing diabetes by targeting metabolic pathways .
Agricultural Applications
Oxadiazoles are also being explored for their utility in agriculture, particularly as agrochemicals. Their ability to act as herbicides or insecticides could provide an environmentally friendly alternative to traditional chemicals. Studies have indicated that certain oxadiazole derivatives possess insecticidal properties, making them candidates for further development in pest management strategies .
Case Studies and Research Findings
Properties
Molecular Formula |
C16H13ClN2O2 |
|---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-(2-methoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-14-5-3-2-4-13(14)16-18-15(19-21-16)10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3 |
InChI Key |
XARXXOJWHQUSIS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NC(=NO2)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















